![molecular formula C22H29NO B1329861 p-Ethoxybenzylidene p-heptylaniline CAS No. 39777-17-8](/img/structure/B1329861.png)
p-Ethoxybenzylidene p-heptylaniline
Overview
Description
P-Ethoxybenzylidene p-heptylaniline is a chemical compound with the molecular formula C22H29NO . It has an average mass of 323.472 Da and a monoisotopic mass of 323.224915 Da .
Synthesis Analysis
The synthesis of p-Ethoxybenzylidene p-heptylaniline can be achieved from 4-Heptylaniline and 4-Ethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of p-Ethoxybenzylidene p-heptylaniline can be represented by the IUPAC Standard InChI: InChI=1S/C22H29NO/c1-3-5-6-7-8-9-19-10-14-21(15-11-19)23-18-20-12-16-22(17-13-20)24-4-2/h10-18H,3-9H2,1-2H3 .Physical And Chemical Properties Analysis
P-Ethoxybenzylidene p-heptylaniline has a density of 1.0±0.1 g/cm3, a boiling point of 455.9±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 68.8±3.0 kJ/mol and a flash point of 184.3±19.3 °C . The compound has a molar refractivity of 102.9±0.5 cm3 .Safety and Hazards
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-heptylphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-3-5-6-7-8-9-19-10-14-21(15-11-19)23-18-20-12-16-22(17-13-20)24-4-2/h10-18H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODOKAXFSGBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Ethoxybenzylidene p-heptylaniline | |
CAS RN |
39777-17-8 | |
Record name | p-Ethoxybenzylidene p-heptylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different liquid crystal phases exhibited by p-Ethoxybenzylidene p-heptylaniline (EBHA) and its structural isomer, p-butoxybenzylidene p-heptylaniline?
A1: While both compounds are liquid crystals, they display different mesophases. p-Ethoxybenzylidene p-heptylaniline (EBHA) exhibits only a nematic phase []. In contrast, its structural isomer, p-butoxybenzylidene p-heptylaniline, exhibits a wider range of phases, including smectic B (SmB), smectic C (SmC), smectic A (SmA), and nematic phases []. These differences in exhibited phases arise from the variations in their molecular structures, specifically the alkoxy chain length, impacting the intermolecular interactions and packing arrangements.
Q2: How does the addition of a polymer, like Poly(isobutyl methacrylate) (PiBMA), affect the properties of EBHA in its nematic phase?
A2: Doping EBHA with PiBMA significantly alters its dielectric and electro-optical properties []. Notably, increasing the concentration of PiBMA leads to a higher negative dielectric anisotropy and enhanced conductivity in the EBHA system []. This behavior suggests that the presence of the polymer facilitates charge transportation within the liquid crystal matrix. Consequently, such composite materials show promise in applications requiring low charge consumption, such as in specific types of display devices.
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